6-(4-Ethoxycarbonylphenyl)nicotinic acid
Description
6-(4-Ethoxycarbonylphenyl)nicotinic acid is a nicotinic acid derivative featuring a pyridine ring substituted at the 6-position with a 4-ethoxycarbonylphenyl group (C₆H₅COOEt) and a carboxylic acid group at the 3-position. Its molecular formula is C₁₅H₁₃NO₄, with a molecular weight of 283.27 g/mol (CAS: 1368650-74-1) . The ethoxycarbonyl substituent confers unique electronic and steric properties, influencing solubility, reactivity, and biological interactions. This compound is primarily utilized in medicinal chemistry for drug development, particularly as a scaffold for enzyme inhibitors or receptor modulators due to its structural versatility .
Properties
IUPAC Name |
6-(4-ethoxycarbonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(19)11-5-3-10(4-6-11)13-8-7-12(9-16-13)14(17)18/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGGMIFWMAPYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688085 | |
| Record name | 6-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262007-83-9 | |
| Record name | 6-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxycarbonylphenyl)nicotinic acid can be achieved through multicomponent condensation reactions. One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation with alkyl halides . The reaction typically takes place in ethanol at room temperature, resulting in the formation of the desired nicotinic acid derivative.
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability, although it generates nitrous oxide as a by-product, which poses environmental challenges.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxycarbonylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as nitric acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like hydrogen gas or metal hydrides.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various nicotinic acid derivatives, such as esters, amides, and nitriles .
Scientific Research Applications
6-(4-Ethoxycarbonylphenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like Alzheimer’s and cancer.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. For example, nicotinic acid derivatives are known to inhibit enzymes like acetylcholinesterase, which plays a role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The following table compares 6-(4-ethoxycarbonylphenyl)nicotinic acid with key analogues differing in substituent type and position:
Key Observations :
- Electron-withdrawing groups (e.g., -COOEt, -CF₃) increase metabolic stability but reduce aqueous solubility.
- Halogenated derivatives (e.g., -F) balance lipophilicity and binding interactions, making them favorable for CNS-targeting drugs .
- Ortho-substituted analogues (e.g., 2-methylphenyl) exhibit steric effects that hinder enzymatic cleavage, prolonging half-life .
Antiviral Activity
- 6-(Trifluoromethyl)nicotinic acid derivatives demonstrate potent inhibition of HIV-1 reverse transcriptase (RT) by targeting both RNase H and RDDP domains. Amide derivatives show EC₅₀ values <10 µM, with selectivity indices >10 .
Enzyme Interactions
- Pseudomonas fluorescens oxidizes nicotinic acid via hydroxylation at the 6-position, followed by ring cleavage . Substituents like -COOEt may block this pathway due to steric and electronic effects, reducing microbial degradation .
- Inhibitor Studies : 2,2'-Dipyridyl (a metal chelator) inhibits nicotinic acid oxidation by 68.7% at 3–28 mM, suggesting metal-dependent enzymatic mechanisms .
Metabolic Pathways
- 6-Hydroxynicotinic acid is a key intermediate in bacterial degradation of nicotinic acid. Substituted analogues (e.g., 4-methyl or 4-phenyl) resist hydroxylation, altering metabolic fate .
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